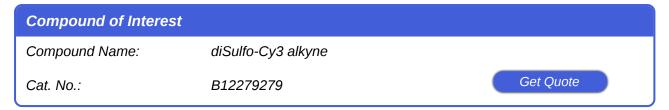


# Application Notes and Protocols for diSulfo-Cy3 Alkyne in Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

diSulfo-Cy3 alkyne is a water-soluble, bright orange-fluorescent dye ideally suited for bioorthogonal labeling of azide-modified biomolecules in aqueous environments.[1][2] Its primary application in flow cytometry is the detection of cellular proliferation through the "click" reaction with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog incorporated into newly synthesized DNA.[3] This method offers a superior alternative to the traditional BrdU assay by eliminating the need for harsh DNA denaturation, thus preserving cell morphology and epitope integrity for multiparametric analysis.[4] These notes provide detailed protocols for cell proliferation assays using diSulfo-Cy3 alkyne, alongside data presentation, troubleshooting, and pathway context.

## **Principle of Action: Click Chemistry**

The core technology is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[5][6] The workflow involves two main steps:

• Metabolic Labeling: Cells are incubated with an azide- or alkyne-modified substrate. For proliferation assays, this is typically EdU, which contains an alkyne group and is incorporated into DNA during the S-phase of the cell cycle.[7]



## Methodological & Application

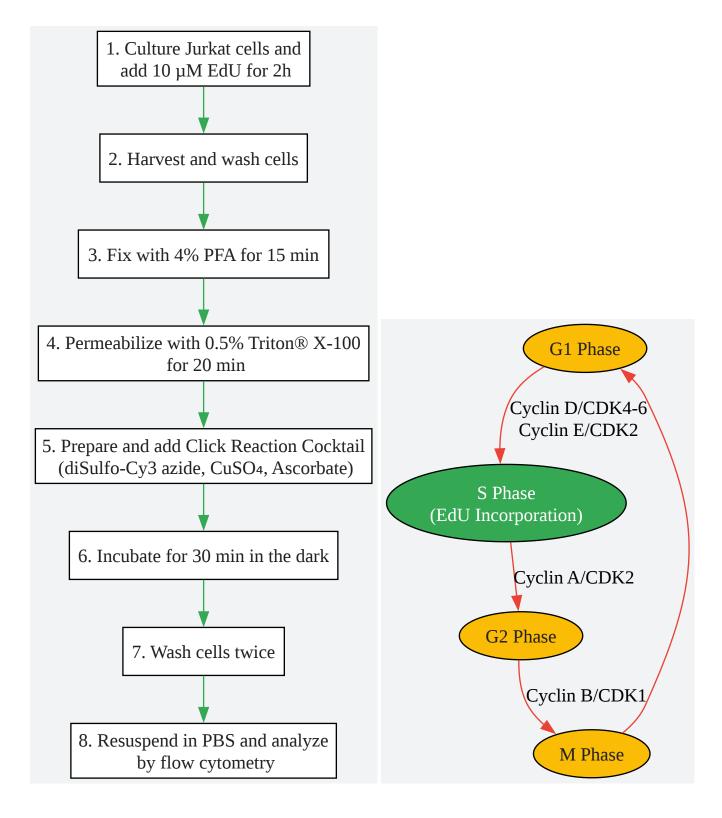
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• Fluorescent Detection: After fixation and permeabilization, the incorporated alkyne is detected by the covalent ligation of an azide-containing fluorescent dye. In the context of this document, we describe the use of **diSulfo-Cy3 alkyne** to detect azide-modified biomolecules. The principle remains the same for EdU assays, where an azide-modified Cy3 would be used.









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